molecular formula C21H18N2O2S B6336838 Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate CAS No. 1858250-58-4

Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate

Cat. No. B6336838
CAS RN: 1858250-58-4
M. Wt: 362.4 g/mol
InChI Key: QEIYSHLYAWGDNB-UHFFFAOYSA-N
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Description

“Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate” is a heterocyclic compound . It has a linear formula of C20H17N3O2S . This compound is part of a collection of unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Diana et al. reported the synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles . They obtained two new series of phenylthiazolylindoles and phenylthiazolyl-7 azaindoles by Hantzsch reaction between substituted compounds .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate” is represented by the SMILES string CCOC(=O)c1sc(nc1C)-c2cccc(c2)-c3nc4ccccc4[nH]3 . This indicates the presence of an ethyl ester group, a thiazole ring, and an indole ring in the molecule .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-21(24)19-13(2)22-20(26-19)16-9-6-8-14(11-16)18-12-15-7-4-5-10-17(15)23-18/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIYSHLYAWGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)C3=CC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-(1H-indol-2-yl)phenyl)-4-methylthiazole-5-carboxylate

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